![molecular formula C19H24N4O2 B5669056 1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5669056.png)

1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related piperazine derivatives often involves multi-component reactions, including cyclo condensations and the use of catalysts to achieve the desired product. For instance, a similar compound, involving the synthesis of piperazine derivatives through a four-component cyclo condensation involving diacetyl, aromatic aldehyde, piperazin-1-yl)ethanamine, and ammonium acetate, highlights a method that could be adaptable to our compound of interest. Such methods emphasize the versatility and complexity of synthesizing piperazine-based compounds, which could involve modifications to introduce the chromene and imidazolyl groups accordingly (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by their flexibility and the ability to form diverse conformations, which is critical for their interaction with biological targets. The structure-activity relationship (SAR) of similar molecules, such as those evaluated for antidiabetic properties, provides insights into how different substitutions on the piperazine nucleus and the surrounding moieties affect their biological activity and molecular properties. These analyses are essential for understanding the potential activity of our compound (Le Bihan et al., 1999).

Chemical Reactions and Properties

Piperazine derivatives engage in various chemical reactions, including nucleophilic substitutions and cyclocondensations, which are fundamental for synthesizing complex molecules. The reactivity of these compounds can be attributed to the presence of nucleophilic nitrogen atoms in the piperazine ring, which facilitates the formation of new bonds and the introduction of additional functional groups. This reactivity is crucial for the chemical modification and derivation of new compounds with potential enhanced activities (Ahmed, Molvi, & Khan, 2017).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility and melting point, are influenced by their molecular structure. The introduction of various substituents can significantly alter these properties, affecting their pharmacokinetic profile and utility in different applications. Studies on similar compounds provide valuable insights into how structural modifications impact physical properties, which is crucial for the development of compounds with desirable characteristics for specific applications (Kumar et al., 2017).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of piperazine-based compounds are pivotal in determining their potential as therapeutic agents or in other applications. The electronic and steric effects of substituents on the piperazine ring influence these properties, dictating the compound's behavior in chemical reactions and its interaction with biological targets. Investigations into the chemical properties of these compounds underpin the rational design of derivatives with optimized activity and reduced toxicity (Parveen et al., 2017).

Propiedades

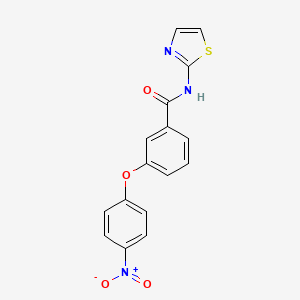

IUPAC Name |

3,4-dihydro-2H-chromen-3-yl-[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2/c1-21-7-6-20-18(21)13-22-8-10-23(11-9-22)19(24)16-12-15-4-2-3-5-17(15)25-14-16/h2-7,16H,8-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLNYXNUYILRVLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1CN2CCN(CC2)C(=O)C3CC4=CC=CC=C4OC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,3-dihydro-1H-inden-2-yl)-3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5668975.png)

![6-methyl-3-(1-methyl-2-phenylvinyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B5668991.png)

![N-[(3S*,4R*)-4-(5-methyl-2-furyl)-1-(pyrazolo[1,5-a]pyrimidin-2-ylcarbonyl)-3-pyrrolidinyl]acetamide](/img/structure/B5668997.png)

![3-(1,3-benzodioxol-5-ylmethyl)-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)carbonyl]-3-methylpiperidine](/img/structure/B5669005.png)

![8-[(3-fluoro-5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-2-(2-hydroxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5669007.png)

![N-[2-(pyridin-2-ylthio)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5669010.png)

![5-(5-methyl-1,3-oxazol-4-yl)-3-[2-(methylthio)ethyl]-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole](/img/structure/B5669016.png)

![7-methoxy-N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]chromane-3-carboxamide](/img/structure/B5669039.png)

![(1S*,5R*)-6-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5669048.png)

![(1S*,5R*)-6-methyl-3-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5669060.png)

![3-(rel-(3S,4R)-3-cyclopropyl-4-{[(5-methyl-2-pyrazinyl)carbonyl]amino}-1-pyrrolidinyl)propanoic acid hydrochloride](/img/structure/B5669061.png)